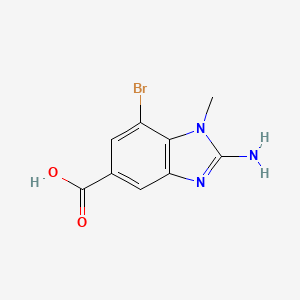
2-Amino-7-Brom-1-Methylbenzimidazol-5-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid”, also known as ABMC, is an unusual compound with a cyclic structure. It’s a derivative of the amino acid lysine . It has potential applications in various fields.
Synthesis Analysis
The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
The molecular weight of “2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid” is 270.086. It has a cyclic structure.Chemical Reactions Analysis
Various reactions like the Katrizky reaction, Haloform reaction, and nucleophilic substitution reactions, have been explored within this realm . Reactive PS-MS innovatively leverages these diverse chemical reactions to enhance the detection and quantification of analytes .Physical And Chemical Properties Analysis
The physical form of “2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid” is powder . More detailed physical and chemical properties are not available in the search results.Wirkmechanismus
The mechanism of action of 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties that may help protect against oxidative stress, which is a common factor in neurodegenerative diseases.
Biochemical and Physiological Effects
2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid in lab experiments is its high purity and stability, which makes it easy to handle and store. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid. One area of interest is its potential use in developing new anti-cancer drugs that target specific enzymes involved in cancer cell growth. Additionally, this compound may have potential applications in treating other neurodegenerative diseases besides Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various scientific fields.
In conclusion, 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid is a promising compound that has potential applications in various scientific fields. Its unique biochemical and physiological effects make it a promising candidate for future research, and further studies are needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
The synthesis of 2-Amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid involves the reaction of 2-amino-5-bromo-1-methylbenzimidazole with diethyl oxalate in the presence of sodium hydride. This reaction leads to the formation of the desired product with a yield of around 70-80%.
Wissenschaftliche Forschungsanwendungen
Korrosionsinhibitoren
Benzimidazolverbindungen, einschließlich „2-Amino-7-Brom-1-Methylbenzimidazol-5-carbonsäure“, wurden in der Literatur als Korrosionsinhibitoren für Stähle, reine Metalle und Legierungen erwähnt . Sie sind in extrem aggressiven, korrosiven sauren Medien wie 1 M HCl, 1 M HNO3, 1,5 M H2SO4, basischen Medien, 0,1 M NaOH oder Salzlösungen wirksam . Sie wirken als Inhibitoren vom Mischtyp und zeigen eine stärkere inhibierende Wirkung auf die kathodische Reaktion als auf die anodische .
Synthese neuer heterocyclischer Verbindungen
“this compound” kann als Ausgangsmaterial zur Synthese neuer Acrylnitrilderivate verwendet werden, und diese Derivate können zur Herstellung neuer heterocyclischer Verbindungen verwendet werden . Der Schlüsselvorläufer N-(1H-Benzimidazol-2-yl)carbonylhydrazonoylcyanid (2) wird durch Diazotierung von 2-Aminobenzimidazol (1) mit Malonsäuredinitril in Pyridin hergestellt .
Screening der biologischen Aktivität
Die neu synthetisierten heterocyclischen Verbindungen, die aus „this compound“ synthetisiert wurden, können auf ihre biologische Aktivitäts-Screeningfunktion hin untersucht werden . Beispielsweise wurde festgestellt, dass Verbindung 14 eine signifikant höhere ABTS- und Antitumoraktivität als andere Verbindungen aufweist .
Antitumoraktivität
Die neu synthetisierten Verbindungen wurden auf ihre Antitumoraktivität an vier Zelllinien getestet: VERO (epitheliale Zellen aus der Niere des grünen Meerkatzen), MCF-7 (menschliche Brustkrebszelllinie), WI-38 (menschliche Lungenfibroblastenzelllinie) und HepG2 (menschliche Leberhepatozelluläre Karzinomzelllinie) . Die Verbindungen 9, 11, 15, 16, 22, 23, 24 und 25 haben sich als wirksam gegen die HepG2-Zelllinie erwiesen, während die Verbindungen 16, 22 und 25 wirksam gegen die WI-38-Zelllinie sind . Darüber hinaus wurde festgestellt, dass die Verbindungen 16 und 22 gegenüber der VERO-Zelllinie hochresistent sind . Andererseits haben die Verbindungen 7, 14, 15, 16 und 22 eine starke Wirkung auf die MCF-7-Zelllinie, während die restlichen Verbindungen eine moderate Wirkung auf die MCF-7-Zelllinie haben .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-7-bromo-1-methylbenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-7-5(10)2-4(8(14)15)3-6(7)12-9(13)11/h2-3H,1H3,(H2,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWLRUVIZQIWDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)C(=O)O)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
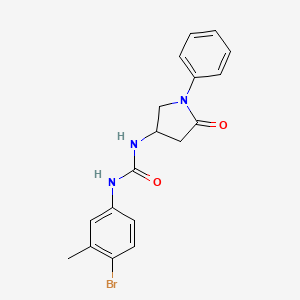
![N-benzyl-2-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2385080.png)

![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)

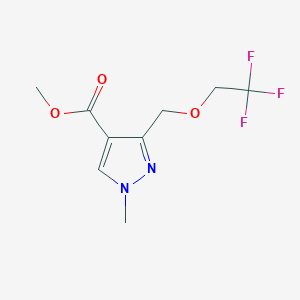
![Ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]amino]acetate](/img/structure/B2385086.png)
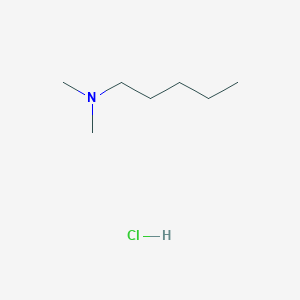
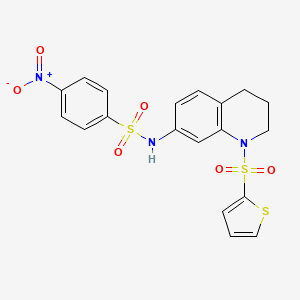

![1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2385093.png)
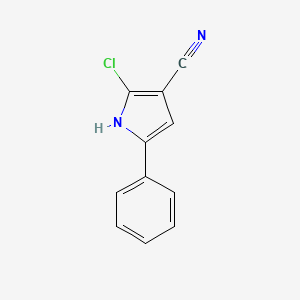
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)
![Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate](/img/structure/B2385099.png)
